

An In-depth Technical Guide on the Physicochemical Properties of Trichloropropane Isomers

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Compound of Interest

Compound Name: Trichloropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **trichloropropane** isomers. The data is presented to facilitate comparison and understanding of these compounds, which is crucial for applications in research, chemical synthesis, and toxicology assessment within the drug development pipeline. This document also outlines detailed experimental protocols for the determination of key properties and visualizes the metabolic pathways of halogenated hydrocarbons.

Core Physicochemical Properties

The properties of **trichloropropane** isomers vary based on the position of the chlorine atoms on the propane backbone. These differences influence their behavior in chemical reactions and biological systems.

Data Presentation: A Comparative Analysis

The following table summarizes the key physicochemical properties of the main **trichloropropane** isomers. This data has been compiled from various scientific resources to provide a reliable reference.

Property	1,1,1-Trichloropropane	1,1,2-Trichloropropane	1,1,3-Trichloropropane	1,2,2-Trichloropropane	1,2,3-Trichloropropane
CAS Number	7789-89-1[1][2][3][4]	598-77-6[5]	20395-25-9	3175-23-3[6]	96-18-4[7][8][9]
Molecular Formula	C ₃ H ₅ Cl ₃ [1][2][4]	C ₃ H ₅ Cl ₃ [5]	C ₃ H ₄ Cl ₃ F	C ₃ H ₅ Cl ₃ [6][10]	C ₃ H ₅ Cl ₃ [8]
Molecular Weight (g/mol)	147.43[1][2][3][4][11]	147.43	165.42[12]	147.43[6][10]	147.43[7][9]
Appearance	Oil[1]	Colorless liquid with a sweet odor[5]	-	-	Colorless to straw-colored liquid with a chloroform-like odor[9][13][14]
Boiling Point (°C)	108[2]	~122	-	124[6]	156 - 156.8[7][14][15][16][17]
Melting Point (°C)	-36.84 (estimate)[2]	-	-	-	-14 to -14.7[7][13][14][15][16][17]
Density (g/mL)	1.2835 at 20°C[2]	-	-	1.3145 at 20°C[6]	1.387 - 1.3889 at 20-25°C[9][13][14][15][17]
Water Solubility	0.01 M[1][2]	Insoluble	-	-	1750 - 1800 mg/L at 25°C (Slightly soluble)[7][13][14]

Vapor Pressure	31.58 mmHg at 25°C[2]	-	-	-	3 - 3.69 mmHg at 20-25°C[13][14]
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Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like **trichloropropane** isomers.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid samples.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube
- Heating source (e.g., Bunsen burner or heating mantle)
- Liquid paraffin or other suitable heating oil

Procedure:

- Sample Preparation: Fill the small test tube with the **trichloropropane** isomer to a depth of about 2-3 cm.
- Capillary Insertion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.
- Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in a Thiele tube

or oil bath, making sure the heating oil level is above the sample level but below the top of the test tube.

- **Heating:** Gently heat the side arm of the Thiele tube or the oil bath.^[16] As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.
- **Observation:** Continue heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly.
- **Boiling Point Reading:** The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.^[16] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Melting Point Determination (Capillary Method)

For solid isomers or for determining the freezing point of liquid isomers.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (open at one end)
- Spatula
- Mortar and pestle (if the sample is crystalline)

Procedure:

- **Sample Preparation:** If the sample is a solid, finely powder it using a mortar and pestle.^[1] Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the bottom.^[1]
- **Apparatus Setup:** Place the packed capillary tube into the heating block of the melting point apparatus.
- **Heating:** Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[18]
- Purity Assessment: A sharp melting range (0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[18][19]

Density Determination (Pycnometer Method)

A precise method for determining the density of liquids.

Apparatus:

- Pycnometer (a glass flask with a specific, accurately known volume)
- Analytical balance
- Thermometer
- Water bath

Procedure:

- Mass of Empty Pycnometer: Clean and dry the pycnometer thoroughly and measure its mass (m_1) on an analytical balance.
- Mass of Pycnometer with Sample: Fill the pycnometer with the **trichloropropane** isomer, ensuring no air bubbles are present. Place the stopper and allow any excess liquid to overflow. Bring the pycnometer to a constant temperature in a water bath, then dry the outside and measure its mass (m_2).
- Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat the process of bringing it to the same constant temperature and measuring its mass (m_3).
- Calculation: The density (ρ) of the sample is calculated using the following formula:
$$\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{water}}$$
where ρ_{water} is the known density of water at

the experimental temperature.

Aqueous Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of a substance in water.

Apparatus:

- Conical flasks with stoppers
- Shaking incubator or magnetic stirrer
- Centrifuge
- Analytical instrument for quantification (e.g., GC-MS, HPLC)
- Volumetric flasks and pipettes

Procedure:

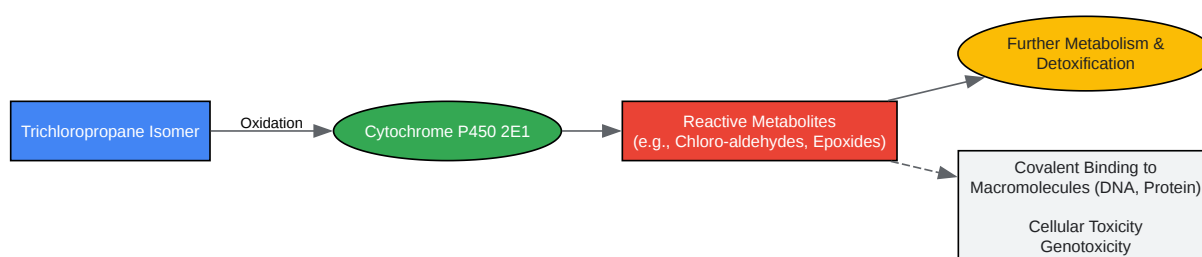
- **Sample Preparation:** Add an excess amount of the **trichloropropane** isomer to a known volume of distilled water in a conical flask.
- **Equilibration:** Seal the flask and agitate it in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the mixture to stand to separate the aqueous and non-aqueous phases. If an emulsion forms, centrifugation can be used to facilitate separation.
- **Quantification:** Carefully withdraw an aliquot of the clear aqueous phase. Dilute the aliquot as necessary and analyze the concentration of the dissolved **trichloropropane** isomer using a pre-calibrated analytical method (e.g., GC-MS).
- **Solubility Value:** The determined concentration represents the aqueous solubility of the compound at that temperature.

Metabolic Pathways of Trichloropropanes

Trichloropropanes, as halogenated hydrocarbons, are not typically involved in specific signaling pathways in the way that drug molecules are. However, their metabolism and toxicological effects are of significant interest to drug development professionals, as these processes can inform on potential drug-drug interactions and toxicity profiles of candidate molecules with similar structural motifs. The metabolism of **trichloropropanes** primarily involves two major pathways: oxidation by cytochrome P450 enzymes and conjugation with glutathione.

Cytochrome P450-Mediated Oxidation

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2E1, plays a crucial role in the metabolism of many halogenated hydrocarbons.[8][9][13] This oxidative metabolism is often a bioactivation step, leading to the formation of reactive metabolites.

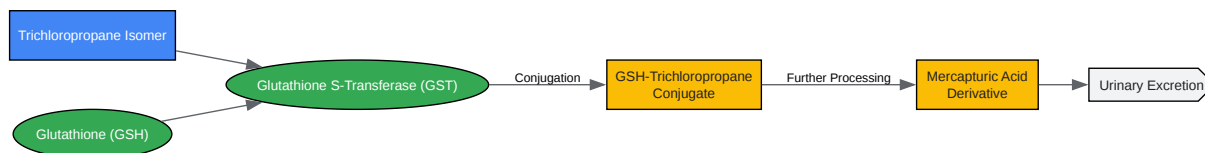


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Caption: Cytochrome P450-mediated metabolism of **trichloropropanes**.

Glutathione Conjugation

Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway for many xenobiotics, including halogenated hydrocarbons. This process involves the nucleophilic attack of the thiol group of GSH on an electrophilic carbon atom of the substrate, leading to the formation of a more water-soluble and less toxic conjugate that can be readily excreted.

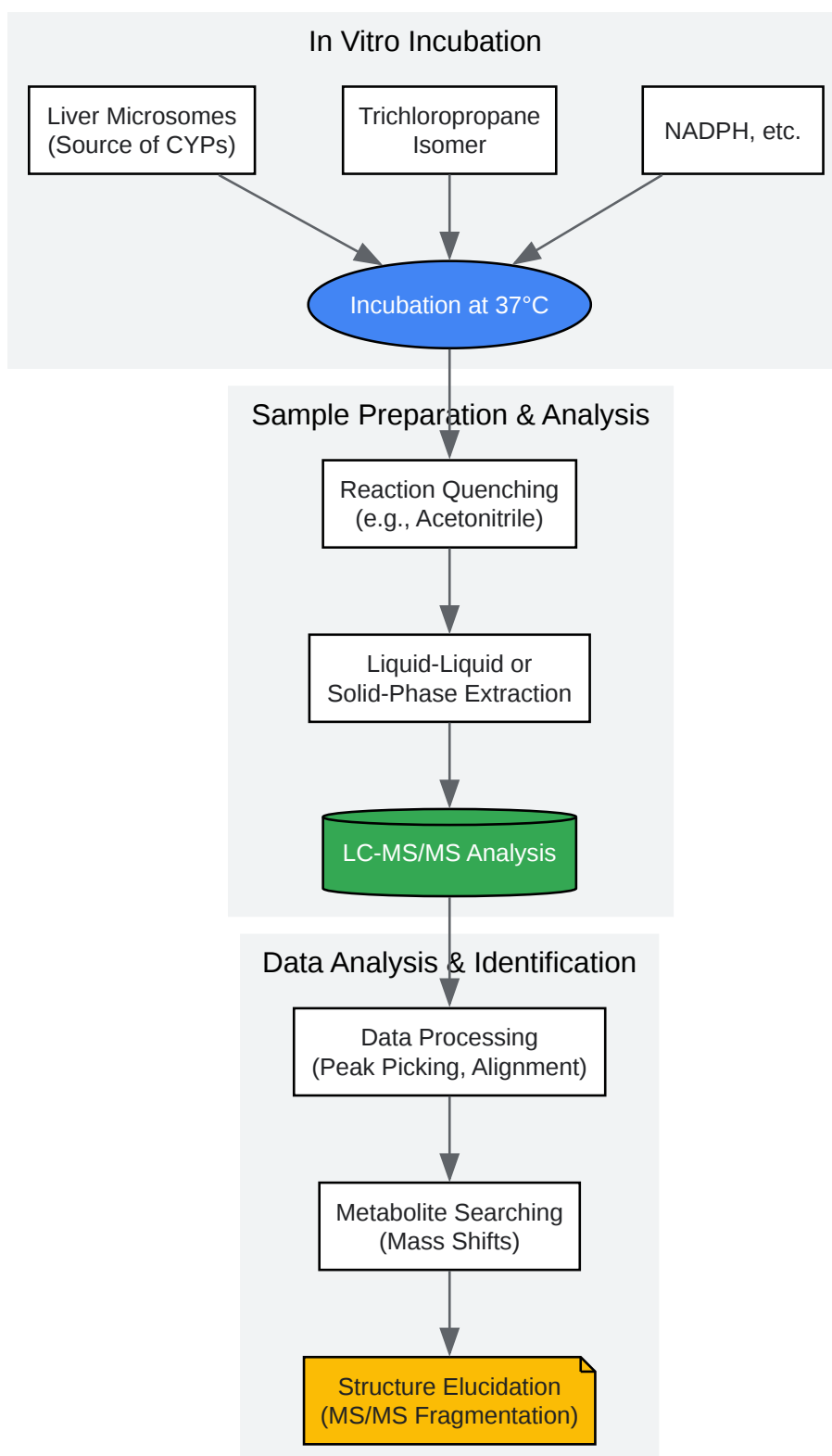


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Caption: Glutathione conjugation pathway for **trichloropropane** detoxification.

Experimental Workflow for Metabolite Identification

The identification of metabolites from in vitro or in vivo studies is a critical step in understanding the biotransformation of a compound. A general workflow for such an experiment is outlined below.



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Caption: General workflow for in vitro metabolite identification.

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